![molecular formula C10H16N2S B14447808 5-Isobutyl-3-methyl-2-(methylthio)pyrazine CAS No. 78246-17-0](/img/structure/B14447808.png)
5-Isobutyl-3-methyl-2-(methylthio)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-3-methyl-2-(methylthio)pyrazine: is an organic compound with the molecular formula C10H16N2S and a molecular weight of 196.312 g/mol . It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-3-methyl-2-(methylthio)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-isobutylpyrazine with a methylthio group donor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the study of biomolecule-ligand interactions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used as a flavor and fragrance agent due to its distinctive odor profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-Isobutyl-2-methoxypyrazine: Known for its strong odor and use in flavoring.
2-Isobutyl-3-methylpyrazine: Another pyrazine derivative with similar structural features.
3,5-Dimethyl-2-isobutylpyrazine: Shares the isobutyl group but differs in the position of methyl groups.
Uniqueness: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group differentiates it from other similar pyrazines and contributes to its specific applications in various fields .
Eigenschaften
78246-17-0 | |
Molekularformel |
C10H16N2S |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
3-methyl-5-(2-methylpropyl)-2-methylsulfanylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
OYANNTFZVSVJHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1SC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.